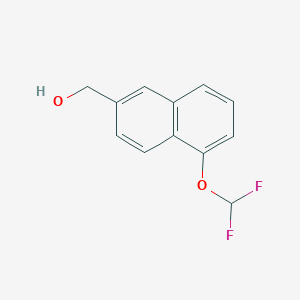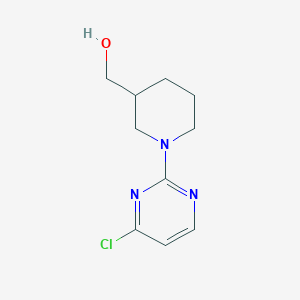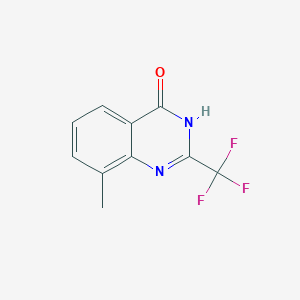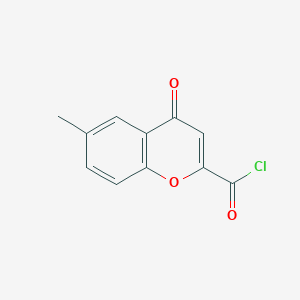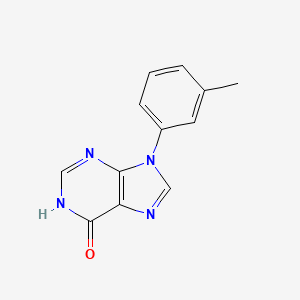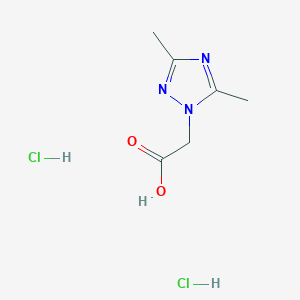
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One reported method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often employ metal-free catalysts and environmentally benign conditions to minimize waste and reduce the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazole ring .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: Similar structure but with one less methyl group.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Contains a terephthalic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is unique due to the presence of two methyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H11Cl2N3O2 |
|---|---|
Molekulargewicht |
228.07 g/mol |
IUPAC-Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-4-7-5(2)9(8-4)3-6(10)11;;/h3H2,1-2H3,(H,10,11);2*1H |
InChI-Schlüssel |
XMCAEIWSNQYSDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C)CC(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


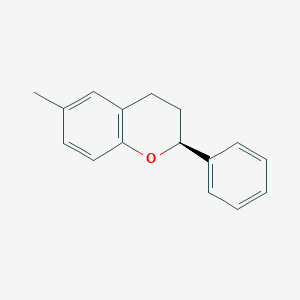
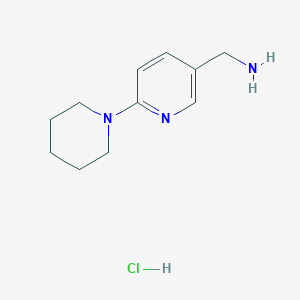

![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)
![5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-](/img/structure/B11880729.png)


![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)
